2-benzylidene-7-methyl-5-(5-methyl-2-furyl)-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
This compound belongs to a class of thiazolo[3,2-a]pyrimidine derivatives, which are synthesized for their potential biological activities. The synthesis involves condensation reactions and characterizations through spectral data such as IR, 1H NMR, and mass spectra. Studies on structural modifications leading to changes in supramolecular aggregation have provided insights into the conformational features of such compounds. These modifications significantly impact their intermolecular interaction patterns, which are crucial for their biological activities and potential applications in drug design (Nagarajaiah & Begum, 2014).
Anti-inflammatory Activity
Research has focused on evaluating the anti-inflammatory properties of thiazolo[3,2-a]pyrimidine derivatives. The synthesis of new derivatives and their testing for anti-inflammatory activities have been conducted, revealing moderate anti-inflammatory effects in some compounds compared to standard drugs like indomethacin. This suggests potential therapeutic applications in treating inflammation-related conditions (Tozkoparan et al., 1999; Tozkoparan et al., 1998).
Antimicrobial and Anticancer Evaluation
Further research into the antimicrobial and anticancer activities of derivatives of this compound class has been conducted. Novel derivatives were synthesized and showed promising results against microbial strains and cancer cell lines, indicating their potential as leads in developing new antimicrobial and anticancer agents. The structural features of these compounds, including modifications to their thiazolopyrimidine core, play a significant role in their biological activities, highlighting the importance of synthetic chemistry in medicinal research (Verma & Verma, 2022).
Future Directions
Thiazolo[3,2-a]pyrimidine derivatives, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
properties
IUPAC Name |
(2E)-2-benzylidene-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3S/c1-16-13-14-20(32-16)23-22(24(30)28-19-11-7-4-8-12-19)17(2)27-26-29(23)25(31)21(33-26)15-18-9-5-3-6-10-18/h3-15,23H,1-2H3,(H,28,30)/b21-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MONIZKDGSOVJSD-RCCKNPSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(N=C3N2C(=O)C(=CC4=CC=CC=C4)S3)C)C(=O)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C2C(=C(N=C3N2C(=O)/C(=C\C4=CC=CC=C4)/S3)C)C(=O)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzylidene-7-methyl-5-(5-methyl-2-furyl)-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
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